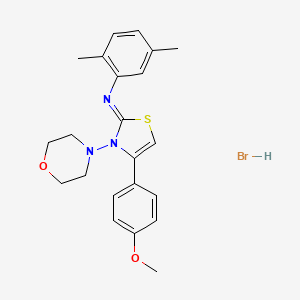

![molecular formula C16H16N2O4S B3012216 N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)

N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

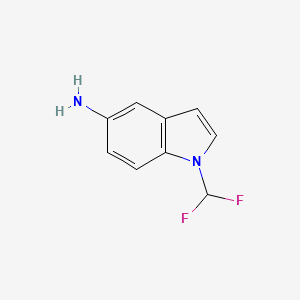

N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of PKM2 activator 4 is Pyruvate Kinase M2 (PKM2) . PKM2 is a key enzyme in glycolysis, which is the sole source of adenosine triphosphate (ATP) essential for all energy-dependent activities of cells . PKM2 can exist in two forms: a highly active tetramer and a less active dimer . The dimer form of PKM2 can enter the nucleus to regulate gene expression .

Mode of Action

PKM2 activator 4 works by inducing the pyruvate kinase activity in cells . It promotes the transformation of PKM2 from its dimeric form to its tetrameric form . This transformation plays a crucial role in cell energy supply, epithelial–mesenchymal transition (EMT), invasion and metastasis, and cell proliferation .

Biochemical Pathways

PKM2 activator 4 affects several biochemical pathways. It routes glucose metabolism to pyruvate into the tricarboxylic acid cycle, converting to the pentose phosphate pathway, the uronic acid pathway, and the polyol pathway . High PKM2 expression promotes the accumulation of upstream glycolysis metabolites and activates alternative pathways for anabolism, such as the synthesis of glycerol or entry into the pentose phosphate pathway to produce NADPH .

Pharmacokinetics

It’s known that the compound can induce pyruvate kinase activity in cells without affecting the overall cell survival . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PKM2 activator 4 and their impact on its bioavailability.

Result of Action

The activation of PKM2 by PKM2 activator 4 leads to a multifaceted metabolic reprogramming in cells . This includes the reduction of TXNIP levels (an intracellular glucose sensor) probably through depletion of upstream glycolytic metabolites . It also leads to an induction in phosphorylation of AMPK , a key energy sensor in cells that regulates cellular metabolism.

Action Environment

The action of PKM2 activator 4 can be influenced by various environmental factors. For instance, the transformation between the tetrameric and dimeric forms of PKM2 can play an important role in tumor cell energy supply, and this transformation can be influenced by the cellular environment . Moreover, PKM2 can regulate each other with various proteins by phosphorylation, acetylation, and other modifications, mediating the different intracellular localization of PKM2 and then exerting specific biological functions .

Análisis Bioquímico

Biochemical Properties

PKM2 activator 4 interacts with the enzyme PKM2, a key regulator of gene activation in the context of apoptosis, mitosis, hypoxia, inflammation, and metabolic reprogramming . The interaction between PKM2 activator 4 and PKM2 stabilizes the PKM2 tetramer , which is crucial for its activation.

Cellular Effects

PKM2 activator 4 influences cell function by modulating the activity of PKM2. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . The activation of PKM2 by PKM2 activator 4 has shown promising results in several cardiovascular diseases .

Molecular Mechanism

PKM2 activator 4 exerts its effects at the molecular level through binding interactions with PKM2. This interaction stabilizes the PKM2 tetramer, leading to its activation . The activated PKM2 can then influence gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that PKM2 activator 4 stabilizes the PKM2 tetramer , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

PKM2 activator 4 is involved in the metabolic pathway of glycolysis, as PKM2 is a key enzyme in this pathway . The activation of PKM2 by PKM2 activator 4 can influence metabolic flux and metabolite levels.

Propiedades

IUPAC Name |

N-benzyl-N,3-dimethyl-2-oxo-1,3-benzoxazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-17(11-12-6-4-3-5-7-12)23(20,21)13-8-9-14-15(10-13)22-16(19)18(14)2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAHCTSIMVHYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

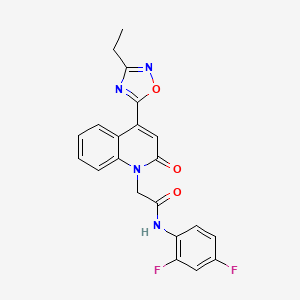

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)

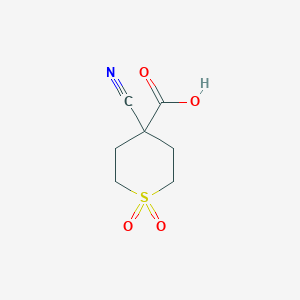

![N-(3-chloro-4-methylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B3012138.png)

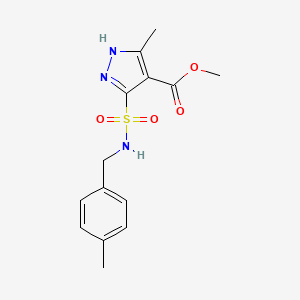

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3012142.png)

![13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione](/img/structure/B3012147.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)

![2-(3-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)